molecular formula C17H12F2N2O B2437877 (Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide CAS No. 1095402-32-6

(Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide

Cat. No. B2437877
CAS RN: 1095402-32-6
M. Wt: 298.293
InChI Key: KDAZFJAGYAEHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide, also known as DFP-10917, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to (Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide play a crucial role in understanding their potential applications. For instance, the study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives illustrates the process of creating compounds with potential antibacterial and biofilm-prevention properties (Limban et al., 2011). Another study focuses on the synthesis and characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, demonstrating the relevance of structural analysis in developing compounds with specific chemical properties (Johnson et al., 2006).

Material Science Applications

The application of similar compounds in material science is evidenced by research on novel polyamides and polyimides. A study on the synthesis and characterization of new organosoluble polyamides and polyimides based on a specific hexafluoro-containing diamine monomer highlights the development of materials with high thermal stability and solubility, suitable for advanced material science applications (Liaw et al., 2001). These polymers show promise for use in high-performance coatings, films, and composites due to their exceptional properties.

Pharmacological Research

In pharmacological research, compounds with similar structures to this compound are explored for their potential therapeutic effects. The study of three leflunomide metabolite analogs, for instance, investigates the molecular structures and potential inhibitory activity against specific targets (Ghosh et al., 2000). This research is indicative of the broader potential of structurally related compounds in the development of new therapeutic agents.

properties

IUPAC Name

(Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O/c1-11-3-2-4-14(7-11)21-17(22)13(10-20)8-12-5-6-15(18)16(19)9-12/h2-9H,1H3,(H,21,22)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAZFJAGYAEHEF-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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